molecular formula C24H28N2O4S B2528311 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866848-36-4

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2528311
CAS No.: 866848-36-4
M. Wt: 440.56
InChI Key: JVQIEQBJTFMXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a suitable quinoline derivative with an azepane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Scientific Research Applications

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinoline is unique due to the presence of the azepane ring and the specific substitution pattern on the quinoline nucleus.

Properties

IUPAC Name

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-17-8-10-18(11-9-17)31(27,28)23-16-25-20-15-22(30-3)21(29-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQIEQBJTFMXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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